(R)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
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Overview
Description
®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridine ring and a trifluoroethanamine group, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the reaction of 6-chloropyridine-2-carbaldehyde with ®-2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, trifluoroethylamines, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of various biological pathways and mechanisms.
Medicine
In medicine, ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific receptors and enzymes, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific biological processes, depending on the nature of the target and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- ®-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride
- (6-Chloropyridin-2-yl)methanamine
- 2-Bromo-6-chloropyridine
Uniqueness
Compared to similar compounds, ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoroethanamine group. This group imparts distinct chemical and biological properties, enhancing its reactivity and potential applications. The trifluoromethyl group also contributes to the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other scientific research.
Properties
Molecular Formula |
C7H7Cl2F3N2 |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1R)-1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-3-1-2-4(13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
CRYFAZNNJBDCJG-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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